Tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate Tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16939169
InChI: InChI=1S/C14H21NO5/c1-14(2,3)20-13(18)15-10(8-16)9-5-6-11(17)12(7-9)19-4/h5-7,10,16-17H,8H2,1-4H3,(H,15,18)
SMILES:
Molecular Formula: C14H21NO5
Molecular Weight: 283.32 g/mol

Tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate

CAS No.:

Cat. No.: VC16939169

Molecular Formula: C14H21NO5

Molecular Weight: 283.32 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate -

Specification

Molecular Formula C14H21NO5
Molecular Weight 283.32 g/mol
IUPAC Name tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate
Standard InChI InChI=1S/C14H21NO5/c1-14(2,3)20-13(18)15-10(8-16)9-5-6-11(17)12(7-9)19-4/h5-7,10,16-17H,8H2,1-4H3,(H,15,18)
Standard InChI Key NHJXTOQUNLVUHW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CO)C1=CC(=C(C=C1)O)OC

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a tert-butyl carbamate group linked to a 2-hydroxyethyl moiety, which is further connected to a 4-hydroxy-3-methoxyphenyl aromatic ring. Key structural attributes include:

  • Chiral Center: The stereogenic carbon at position 1 (C1) of the ethyl chain confers chirality, as confirmed by X-ray crystallography .

  • Dihedral Angles: The amide and aromatic residues exhibit a dihedral angle of 84.2°, creating a bent molecular conformation that influences packing in the crystalline state .

  • Hydrogen Bonding: Intramolecular O–H···O and N–H···O bonds stabilize the structure, while intermolecular hydrogen bonds between hydroxyl and methoxy groups facilitate supramolecular layer formation along the crystallographic c-axis .

Spectroscopic Identification

  • NMR Spectroscopy: Rotameric patterns observed in ¹H and ¹³C NMR spectra (e.g., split peaks for ethyl and methyl groups) arise from restricted rotation around the carbamate N–C bond . For example, ethyl protons appear as double quartets (δ 3.39–3.56 ppm), while the tert-butyl group resonates as a singlet (δ 1.22–1.31 ppm) .

  • IR Spectroscopy: Stretching vibrations at 2974 cm⁻¹ (C–H), 1732 cm⁻¹ (C=O), and 1153 cm⁻¹ (C–O) confirm the carbamate and ether functionalities .

Synthetic Methodologies

SolventTemperature (°C)Time (h)Yield (%)
Toluene301286
Benzene301676
Ethyl Acetate301459

Toluene emerged as the optimal solvent, achieving 86% yield in 12 hours. The reaction likely proceeds via nucleophilic acyl substitution, where the alcohol attacks the electrophilic carbon of the carbamoyl chloride.

Protective Group Strategies

The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective functionalization of the hydroxyl and aromatic groups. Deprotection under acidic conditions (e.g., HCl/dioxane) regenerates the free amine without disrupting the methoxy or hydroxyl substituents .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of related carbamates reveals melting points between 59–74°C, suggesting moderate thermal stability . The tert-butyl group enhances solubility in nonpolar solvents (e.g., hexane, ethyl acetate), while phenolic hydroxyl groups confer limited water solubility .

Applications and Derivatives

Pharmaceutical Intermediates

Carbamates are widely used as prodrugs or protease inhibitors. While direct pharmacological data for this compound are lacking, structural analogs exhibit:

  • Anticancer Activity: Hydroxyaryl carbamates inhibit histone deacetylases (HDACs) in vitro .

  • Neuroprotective Effects: Methoxyphenyl derivatives modulate dopamine receptors, suggesting potential in neurodegenerative disease research .

Synthetic Versatility

The compound’s hydroxyl and methoxy groups serve as handles for further derivatization:

  • Esterification: Acylation of the phenolic –OH with acetic anhydride yields prodrug candidates.

  • Metal Complexation: The carbamate oxygen and hydroxyl groups may coordinate to Zn²⁺ or Cu²⁺, enabling catalytic applications .

Recent Advances and Future Directions

Green Synthesis Innovations

Recent efforts focus on solvent-free or aqueous-phase reactions to improve sustainability. For instance, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >80% .

Computational Modeling

Density functional theory (DFT) calculations predict reaction pathways and transition states, aiding in the design of enantioselective syntheses. Molecular docking studies could elucidate interactions with biological targets like HDACs or G-protein-coupled receptors .

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